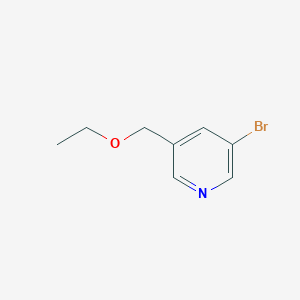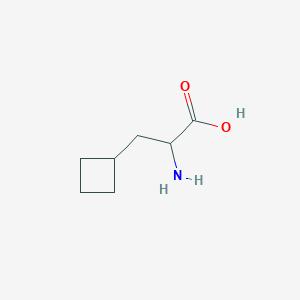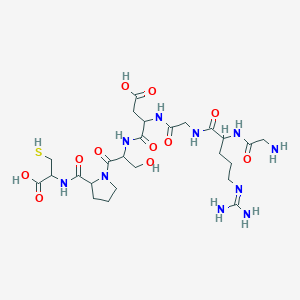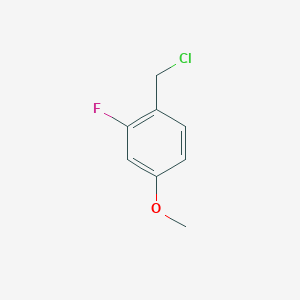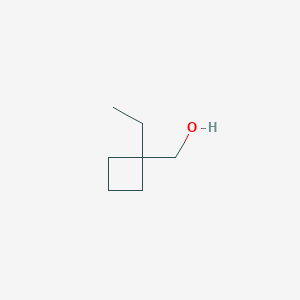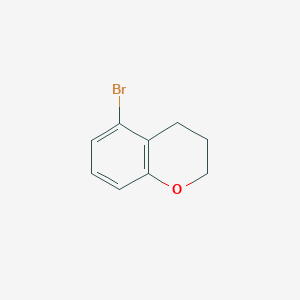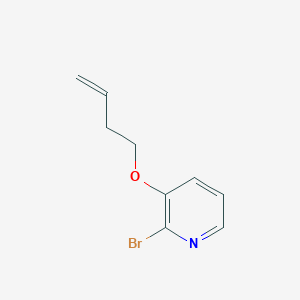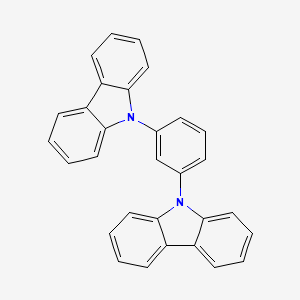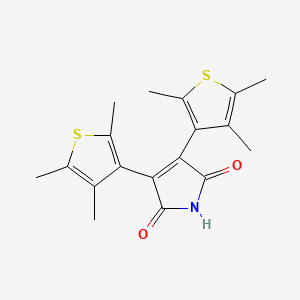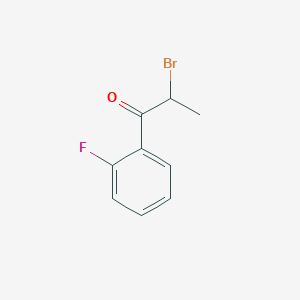
2-Bromo-1-(2-fluorophenyl)propan-1-one
Übersicht
Beschreibung
2-Bromo-1-(2-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C9H8BrFO and its molecular weight is 231.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intermediate for Biologically Active Compounds : The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound closely related to 2-Bromo-1-(2-fluorophenyl)propan-1-one, is an important step in producing many biologically active compounds. This synthesis involves multiple steps including nitration, chlorination, N-alkylation, reduction, and condensation (Wang et al., 2016).
Synthesis of Morpholinol Hydrochloride : 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound with potential applications in medicinal chemistry, is synthesized from 2-bromo-1-(2-fluorophenyl)-1-propanone. This synthesis demonstrates the utility of 2-bromo-1-(2-fluorophenyl)-propan-1-one in creating novel chemical structures (Tan Bin, 2010).
Preparation of Acridin-9(10H)-ones : The reaction of related compounds, such as 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes, with 2-halobenzaldehydes leads to the production of (2-fluorophenyl)(2-halophenyl)methanones. These are precursors to 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones, indicating the significance of such bromo-fluorophenyl compounds in complex organic syntheses (Kobayashi et al., 2013).
- UV range, indicating their applicability in optical technologies (Shruthi et al., 2017).
Synthesis of Antimicrobial Compounds : Bromo-2-fluorobenzaldehyde, a compound related to this compound, has been used to synthesize chalcones, which were further processed to produce compounds like 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one. These compounds have been screened for antimicrobial activities, illustrating the potential of this compound in the development of new antimicrobial agents (Jagadhani et al., 2014).
Chemical Synthesis in Pharmaceutical Intermediates : The chemical synthesis of 1-[2-Bromo(het)aryloxy]propan-2-amines from related brominated compounds shows the relevance of such bromo-fluorophenyl compounds in producing pharmaceutical intermediates. This includes the synthesis of valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).
Organic Synthesis and Structural Analysis : The synthesis and structural characterization of compounds like 1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl) Prop-2-En-1-One using spectroscopic techniques and density functional theory demonstrate the significance of bromo-fluorophenyl compounds in organic synthesis and the analysis of molecular structures (Bhumannavar, 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(2-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWOGHXEYXHDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)


